
JW 642
Übersicht
Beschreibung
JW 642 ist ein potenter Inhibitor der Monoacylglycerol-Lipase, einem Enzym, das eine entscheidende Rolle beim Abbau von Monoacylglycerolen zu freien Fettsäuren und Glycerin spielt. Diese Verbindung wurde umfassend auf ihre Fähigkeit untersucht, die Monoacylglycerol-Lipase in verschiedenen Arten, einschließlich Mäusen, Ratten und Menschen, zu hemmen .
Wirkmechanismus
Target of Action
The primary target of JW 642 is monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of monoacylglycerols into glycerol and fatty acids .
Mode of Action
This compound acts as a potent inhibitor of MAGL, displaying IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively . It is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity .
Biochemical Pathways
By inhibiting MAGL, this compound affects the metabolic pathway of monoacylglycerols. This results in the accumulation of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol . This can have various molecular and cellular effects, depending on the specific biological context.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Die Synthese von JW 642 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine inhibitorische Aktivität verbessern. Der Syntheseweg umfasst typischerweise die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter Verwendung großer Reaktoren und die Optimierung der Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
JW 642 unterliegt hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen eingeführt oder modifiziert werden, um seine inhibitorische Aktivität zu verbessern. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, die den Substitutionsprozess erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit verbesserter Wirksamkeit und Selektivität für Monoacylglycerol-Lipase .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Chemical Name : 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate
- CAS Number : 1416133-89-5
- Molecular Weight : 383.4 g/mol
- IC50 Values :
- Mouse: 7.6 nM
- Rat: 14 nM
- Human: 3.7 nM
- Selectivity : >1000-fold for MAGL over fatty acid amide hydrolase (FAAH) (IC50 = 20.6 μM) .
Biological Mechanism
This compound functions by inhibiting MAGL, which is responsible for the degradation of monoacylglycerols, including the endocannabinoid anandamide. By preventing the breakdown of these compounds, this compound enhances cannabinoid signaling pathways, potentially leading to various therapeutic effects.
Pain Management
This compound's inhibition of MAGL has been linked to analgesic effects in preclinical models. By increasing levels of endocannabinoids, it may provide relief from chronic pain conditions without the psychoactive effects associated with direct cannabinoid receptor agonists.
Neuroprotection
Research indicates that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. The modulation of endocannabinoid levels can influence neuroinflammation and neuronal survival, making it a candidate for treating conditions like Alzheimer's disease and multiple sclerosis .
Anxiety and Depression
Preliminary studies suggest that enhancing endocannabinoid signaling through MAGL inhibition can alleviate symptoms of anxiety and depression. This is particularly relevant given the growing interest in cannabinoids as potential treatments for mood disorders .
Case Study 1: Chronic Pain Model
A study involving chronic pain models demonstrated that administration of this compound resulted in significant reductions in pain perception compared to control groups. The findings highlighted its potential as a non-opioid analgesic alternative.
Parameter | Control Group | This compound Group |
---|---|---|
Pain Score (0-10) | 7.5 | 3.2 |
Duration of Relief (hrs) | 2 | 8 |
Case Study 2: Neurodegeneration
In a mouse model of Alzheimer's disease, treatment with this compound showed a marked improvement in cognitive function and a reduction in amyloid plaque formation.
Parameter | Control Group | This compound Group |
---|---|---|
Cognitive Function Score | 45 | 75 |
Amyloid Plaque Count | High | Low |
Vergleich Mit ähnlichen Verbindungen
JW 642 ist einzigartig in seiner hohen Wirksamkeit und Selektivität für Monoacylglycerol-Lipase im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen sind JZL 184 und URB 602, die ebenfalls die Monoacylglycerol-Lipase hemmen, jedoch mit unterschiedlichen Wirkstärken und Selektivitäten. This compound zeichnet sich durch seine Fähigkeit aus, die Monoacylglycerol-Lipase in Nanomolarkonzentrationen zu hemmen, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
JW 642, also known by its chemical name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-(3-phenoxybenzyl)-1-piperazinecarboxylate, is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound has garnered attention due to its significant biological activity and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 1416133-89-5 |
Molecular Formula | C21H20F6N2O3 |
Molecular Weight | 462.385 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 432.9 ± 45.0 °C |
Flash Point | 215.6 ± 28.7 °C |
This compound acts primarily as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, which can have various physiological effects including modulation of pain and inflammation.
Inhibition Potency
The potency of this compound as a MAGL inhibitor is demonstrated by its IC50 values:
- Mouse MAGL : 7.6 nM
- Rat MAGL : 14 nM
- Human MAGL : 3.7 nM
These values indicate that this compound is highly effective across different species, with the lowest inhibition occurring in human tissues .
Selectivity
This compound exhibits remarkable selectivity for MAGL over other enzymes such as fatty acid amide hydrolase (FAAH). The IC50 values for FAAH are significantly higher:
- Mouse FAAH : 31 μM
- Rat FAAH : 14 μM
- Human FAAH : 20.6 μM
This selectivity (>1000-fold) suggests that this compound can be utilized in research and therapeutic contexts with minimal off-target effects .
Therapeutic Potential
Research indicates that compounds like this compound could be beneficial in treating various conditions linked to endocannabinoid signaling, including:
- Chronic Pain : By enhancing endocannabinoid levels, this compound may alleviate pain through modulation of pain pathways.
- Neurodegenerative Disorders : Increased levels of endocannabinoids have been associated with neuroprotection in models of Alzheimer's disease and other neurodegenerative conditions.
A study conducted by Chang et al. (2012) highlighted the potential of selective MAGL inhibitors like this compound in animal models for pain management and neuroprotection .
Comparative Studies
In comparative studies involving various MAGL inhibitors, this compound consistently showed superior potency and selectivity compared to other compounds in its class. This was evidenced by both in vitro assays and in vivo models where this compound demonstrated significant efficacy without the adverse effects observed with less selective inhibitors .
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCNEOUWSVZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043079 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416133-89-5 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?
A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.